lifirafenib - 1446090-77-2

lifirafenib

Catalog Number: EVT-261826
CAS Number: 1446090-77-2
Molecular Formula: C25H17F3N4O3
Molecular Weight: 478.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BGB-283, also known as Beigene-283 or Lifirafenib, is a Novel potent and selective RAF Kinase and EGFR inhibitor. BGB-283-displays Potent Antitumor Activity in B-RAF Mutated Colorectal Cancers. In vitro, BGB-283 potently inhibits B-RAFV600E-activated ERK phosphorylation and cell proliferation. It demonstrates selective cytotoxicity and preferentially inhibits proliferation of cancer cells harbouring B-RAFV600E and EGFR mutation/amplification. In B-RAFV600E CRC cell lines, BGB-283 effectively inhibits the reactivation of EGFR and EGFR-mediated cell proliferation. In vivo, BGB-283 treatment leads to dose-dependent tumor growth inhibition accompanied by partial and complete tumor regressions in both cell-line derived and primary human colorectal tumor xenografts bearing B-RAFV600E mutation. BGB-283 as a potent antitumor drug candidate with clinical potential for treating CRC harbouring B-RAFV600E mutation.
Source and Classification

Lifirafenib is classified as a RAF dimer inhibitor and an epidermal growth factor receptor (EGFR) kinase inhibitor. Its development is part of ongoing research into targeted cancer therapies aimed at improving outcomes for patients with specific genetic mutations. Lifirafenib has been synthesized in-house, achieving a high purity level exceeding 99% through methods such as proton nuclear magnetic resonance, liquid chromatography-mass spectrometry, and high-performance liquid chromatography .

Synthesis Analysis

Methods and Technical Details

The synthesis of lifirafenib involves several key steps that can be categorized into the following phases:

  1. Initial Synthesis: The compound is synthesized through a multi-step chemical process involving various reagents and conditions to ensure the formation of the desired molecular structure.
  2. Purification: After synthesis, lifirafenib undergoes purification techniques like high-performance liquid chromatography to remove impurities and by-products.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

The synthesis methods are designed to optimize yield while maintaining structural integrity, which is critical for its efficacy as a therapeutic agent .

Molecular Structure Analysis

Structure and Data

Lifirafenib has a complex molecular structure characterized by its ability to bind effectively to the target RAF kinases. The molecular formula for lifirafenib is C₁₈H₁₈ClF₂N₃O, with a molecular weight of approximately 353.81 g/mol. The structure includes various functional groups that facilitate its binding to the active sites of RAF proteins.

The three-dimensional conformation of lifirafenib allows it to interact with specific binding pockets within the BRAF protein, crucial for its inhibitory action against both monomeric and dimeric forms .

Chemical Reactions Analysis

Reactions and Technical Details

Lifirafenib primarily functions through competitive inhibition of RAF kinases. Upon binding to the kinase domain, it prevents ATP from accessing its binding site, thereby inhibiting the phosphorylation activity essential for downstream signaling in the MAPK pathway.

Key reactions include:

  • Inhibition of RAF Dimerization: Lifirafenib disrupts the dimerization process of BRAF proteins, which is necessary for their activation.
  • Blocking Phosphorylation Events: By occupying the ATP-binding site, lifirafenib halts phosphorylation events that would typically lead to cell proliferation and survival signals .
Mechanism of Action

Process and Data

The mechanism of action for lifirafenib involves several steps:

  1. Binding: Lifirafenib binds to the inactive conformation of BRAF kinases.
  2. Inhibition of Dimerization: It effectively prevents BRAF from forming dimers, which are critical for its activation.
  3. Disruption of Signaling Pathways: This inhibition leads to reduced activation of downstream effectors in the MAPK pathway, ultimately resulting in decreased cell proliferation and increased apoptosis in tumor cells.

Clinical studies have shown that lifirafenib exhibits potent antitumor activity against tumors harboring BRAF mutations, making it a valuable therapeutic option .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lifirafenib possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a solid compound.
  • Solubility: Soluble in dimethyl sulfoxide, which is commonly used as a solvent in pharmaceutical formulations.
  • Stability: Demonstrates stability under standard laboratory conditions but may require specific storage conditions to maintain efficacy.

These properties are essential for its formulation into effective therapeutic agents .

Applications

Scientific Uses

Lifirafenib is primarily utilized in clinical oncology settings, particularly for:

  • Targeted Therapy for Melanoma: It is used in treating patients with advanced melanoma harboring BRAF mutations.
  • Combination Therapies: Lifirafenib is often investigated in combination with other inhibitors (e.g., MEK inhibitors) to enhance therapeutic efficacy against resistant cancer types.
  • Clinical Trials: Ongoing research continues to explore its potential applications across various solid tumors beyond melanoma, including colorectal cancer and non-small cell lung cancer .
Molecular Structure and Biochemical Properties of Lifirafenib

Stereochemical Configuration and Isomeric Features

Lifirafenib (BGB-283) is a synthetic organic compound with the chemical formula C₂₅H₁₇F₃N₄O₃ and a molecular weight of 478.42 g/mol. Its structure features three contiguous stereocenters within a [6,6]-fused bicyclic system, generating a complex three-dimensional architecture critical for target engagement. The absolute configuration is designated as (2R,3R,4S) at the spiroamidine core, confirmed by X-ray crystallography studies of RAF kinase co-complexes [2] [8]. The active enantiomer exhibits specific chirality at the C3 position of the chromane ring and the C4 position of the tetrahydro-1,8-naphthyridinone moiety, which together create a complementary binding surface for the RAF kinase ATP-binding pocket. The InChIKey identifier (NGFFVZQXSRKHBM-FKBYEOEOSA-N) encodes this stereochemical information unambiguously [2] [5]. No evidence exists for significant bioactivity in racemic mixtures, confirming that stereospecific binding is essential for inhibitory function.

Table 1: Stereochemical Features of Lifirafenib

Stereocenter PositionConfigurationStructural Role
C3 (Chromane ring)RMaintains hydrophobic contact with DFG motif
C4 (Tetrahydro-naphthyridinone)SForms H-bond with catalytic lysine (K483 in BRAF)
Spiro carbonROrients the benzodiazole moiety in RAF dimer interface

Physicochemical Characterization: Solubility, Stability, and Lipophilicity

Lifirafenib is a crystalline solid appearing white to off-white with moderate aqueous solubility (0.00821 mg/mL predicted, 0.07 μM measured in PBS 7.4). Its lipophilicity is quantified by a cLogP of 3.33 (XLogP 3.33), aligning with optimal permeability for kinase inhibitors [5] [6]. The molecule demonstrates pH-dependent stability: it remains intact under physiological conditions (pH 7.4) but undergoes hydrolytic degradation in strongly acidic (pH < 3) or alkaline environments (pH > 9), particularly at the lactam bond [6]. Hydrogen bonding capacity is significant, with four hydrogen bond acceptors and two hydrogen bond donors, contributing to a topological polar surface area (TPSA) of 89.13 Ų [2]. These properties collectively influence its bioavailability and cellular uptake.

Table 2: Key Physicochemical Parameters of Lifirafenib

PropertyValueMethod/Reference
Molecular Weight478.42 g/molCalculated
Rotatable Bonds4Computational (CDK)
Hydrogen Bond Donors2ChemAxon
Hydrogen Bond Acceptors4ChemAxon
Topological Polar Surface Area89.13 ŲCDK Calculation
Solubility (PBS 7.4)0.07 μMExperimental [3]
LogP (XLogP)3.33Experimental/Calculated [2]
pKa (Strongest Acidic)11.52Predicted [8]

Structure-Activity Relationships (SAR) in RAF Kinase Inhibition

The inhibitory activity of lifirafenib against RAF kinases (IC₅₀ = 23 nM for BRAF^V600E^, 10 nM for BRAF^WT^, 1.6 nM for CRAF) and EGFR (IC₅₀ = 29 nM) arises from synergistic interactions of four structural domains:

  • 6-(Trifluoromethyl)-1H-benzimidazole moiety: Serves as a hydrophobic cap occupying the RAF selectivity pocket. The -CF₃ group enhances cellular potency 15-fold compared to -CH₃ analogues by filling a hydrophobic cleft adjacent to the P-loop [3] [6].
  • Spiro[chromane-3,4'-imidazol] core: The constrained spiro geometry prevents free rotation, optimally positioning the N1-H for hydrogen bonding with Cys532 in BRAF^V600E^ (distance: 2.1 Å). Removal of the spiro junction reduces BRAF^V600E^ inhibition by >100-fold [3].
  • Diaryl ether linker: The oxygen bridge between chromane and benzimidazole rings allows conformational flexibility for dimer interface engagement. Replacement with methylene causes 8-fold loss in anti-proliferative activity in A375 melanoma cells [5].
  • Tetrahydro-1,8-naphthyridin-2-one system: The lactam carbonyl forms a critical water-mediated hydrogen bond with Asp594 of the DFG motif. Saturation of the pyridine ring improves solubility but reduces BRAF affinity by 3-fold [6].

Lifirafenib exhibits type II kinase inhibition characteristics, binding preferentially to the "DFG-out" conformation of RAF kinases. This binding mode is confirmed by crystallography showing displacement of the activation loop and stabilization of the αC-helix in an inactive orientation [3] [10].

Table 3: SAR Features of Lifirafenib Domains

Structural DomainKey ModificationEffect on BRAF^V600E^ IC₅₀Rationale
6-(Trifluoromethyl)benzimidazoleCF₃ → CH₃Increases from 23 nM to 345 nMLoss of hydrophobic complementarity
Spiro configurationOpen-chain analogue>5000 nMLoss of rigid geometry for H-bonding
Diaryl etherO replaced with CH₂184 nM (vs. 23 nM)Reduced flexibility for dimer engagement
Saturated naphthyridinoneAromatized ring68 nMWeakened H-bond with DFG motif

Comparative Analysis with First-Generation RAF Inhibitors

Lifirafenib represents a distinct chemical and mechanistic evolution from first-generation RAF inhibitors (vemurafenib, dabrafenib, encorafenib), addressing key limitations through structural innovation:

  • Dimer Interface Engagement: Unlike type I inhibitors (vemurafenib) that induce paradoxical ERK activation in RAS-mutant cells by promoting RAF dimerization, lifirafenib’s extended structure spans the dimer interface. This enables simultaneous binding to one protomer’s ATP site and the adjacent protomer’s αC-helix, preventing transactivation. Biochemical assays show >90% suppression of ERK phosphorylation in KRAS-mutant H358 cells at 100 nM, whereas vemurafenib increases pERK by 300% at equivalent doses [1] [3].

  • Pan-RAF and EGFR Polypharmacology: Lifirafenib’s benzimidazole domain confers activity against EGFR (IC₅₀ = 29 nM) and resistance-conferring EGFR^T790M^ (IC₅₀ = 495 nM), unlike first-generation RAF inhibitors. This dual inhibition prevents EGFR-mediated reactivation of MAPK signaling observed in BRAF^V600E^ colorectal cancers treated with vemurafenib [1] [5].

  • Resistance Profile: Structural dynamics studies reveal lifirafenib maintains efficacy against BRAF dimerization mutants (e.g., BRAF^G361A^) that confer resistance to dabrafenib. The spiro core’s rigidity allows retention of binding affinity (Kd = 18 nM for BRAF^G361A^) despite altered dimerization energetics [3] [7].

  • Kinome Selectivity: Lifirafenib exhibits >50-fold selectivity against SRC and JNK kinases compared to pan-RAF inhibitors like LY2009120. This mitigates off-target toxicities while retaining potency across RAF isoforms (ARAF IC₅₀ = 15 nM, BRAF IC₅₀ = 23 nM, CRAF IC₅₀ = 1.6 nM) [3] [7].

Table 4: Comparison with Representative RAF Inhibitors

PropertyLifirafenibVemurafenib (1st Gen)Belvarafenib (Pan-RAF)LXH254 (b/cRAF Selective)
Binding ModeType IIType IType IIType II
BRAF^V600E^ IC₅₀23 nM31 nM0.5 nM4 nM
CRAF IC₅₀1.6 nM48 nM0.7 nM3 nM
EGFR InhibitionYes (29 nM)No (>10,000 nM)Weak (420 nM)No
Paradox BreakerYesNoYesYes
Clinical Responses in KRAS MutantsNSCLC, Endometrial CaNoneMelanoma, NSCLCMelanoma
Key Resistance Mutations OvercomeG361A, K375MNoneV600E/K, G464VV600E, L485W

The structural and mechanistic advancements embodied in lifirafenib provide a foundation for overcoming intrinsic and acquired resistance to earlier RAF inhibitors, particularly in non-V600E BRAF mutants and RAS-driven tumors [1] [7].

Properties

CAS Number

1446090-77-2

Product Name

lifirafenib

IUPAC Name

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one

Molecular Formula

C25H17F3N4O3

Molecular Weight

478.43

InChI

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1

InChI Key

NGFFVZQXSRKHBM-FSSWDIPSSA-N

SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BGB-283; BGB 283; BGB283; Beigene-283; Beigene283; Beigene 283; Lifirafenib

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.